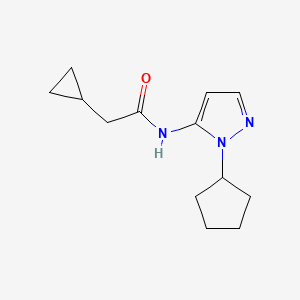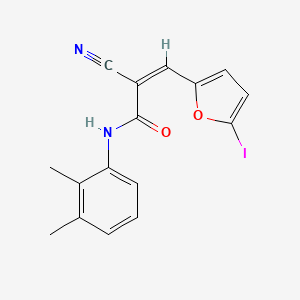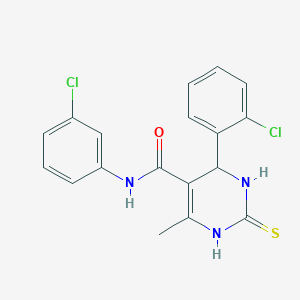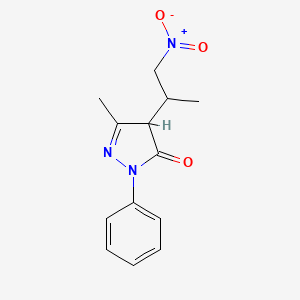![molecular formula C13H16N2O B5111258 1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
1-[3-(4-methylphenoxy)propyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methylphenoxy)propyl]-1H-imidazole, also known as MPPIM, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been employed as a tool compound for the study of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to bind to the 14-3-3 protein, a key regulator of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. By binding to the 14-3-3 protein, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole may disrupt the interaction between the 14-3-3 protein and its target proteins, leading to altered cellular signaling pathways.
Biochemical and Physiological Effects
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been reported to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammation models, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to decreased inflammation and tissue damage. In neurological disorders, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function and reduce neuroinflammation, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and availability. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole can be easily synthesized in large quantities, making it a cost-effective tool compound for research. However, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies should be conducted to determine the optimal concentration range for 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in different experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(4-methylphenoxy)propyl]-1H-imidazole. First, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole and its binding partners. Second, the potential therapeutic applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in various diseases should be explored in more detail, including in vivo studies in animal models. Third, the development of new 1-[3-(4-methylphenoxy)propyl]-1H-imidazole derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued to enhance their therapeutic potential. Fourth, the use of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole as a tool compound for the study of protein-protein interactions should be expanded to other cellular pathways and processes. Finally, the potential applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in other fields of science, such as materials science and nanotechnology, should be investigated.
Synthesemethoden
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole involves the reaction of 4-methylphenol with 3-bromopropylamine, followed by the cyclization of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained after purification through column chromatography. The yield of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is around 50%, and the purity can be increased through recrystallization.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-3-5-13(6-4-12)16-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKUZAILIVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)


![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)

![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)

